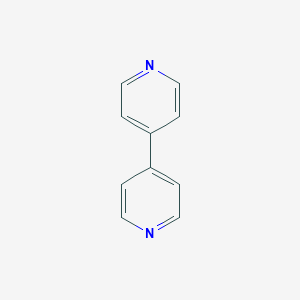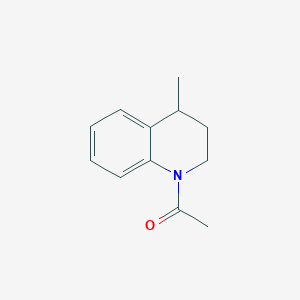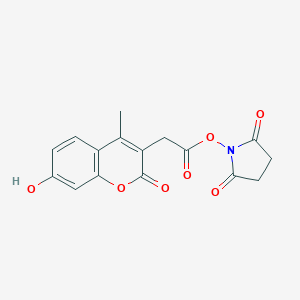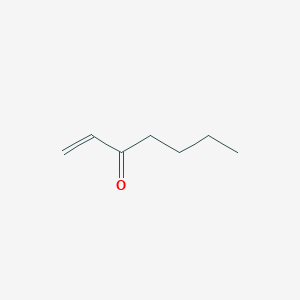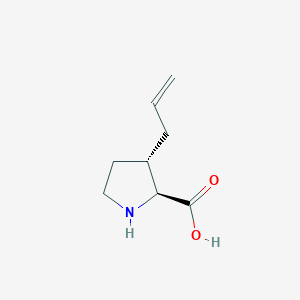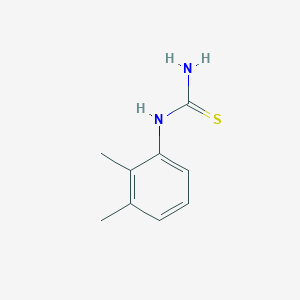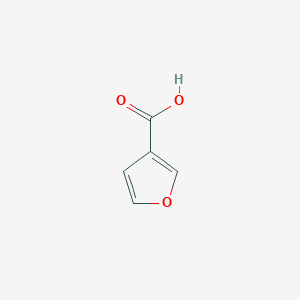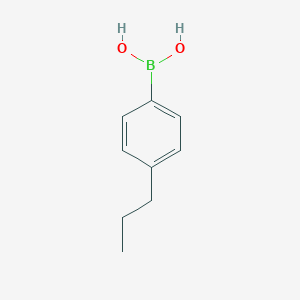
Ácido 4-propilfenilborónico
Descripción general
Descripción
4-Propylphenylboronic acid: is an organic compound with the molecular formula C9H13BO2 . It is characterized by the presence of a phenyl ring substituted with a propyl group and a boronic acid functional group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Aplicaciones Científicas De Investigación
Chemistry: 4-Propylphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, 4-Propylphenylboronic acid is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable boron-carbon bonds makes it valuable in the design of enzyme inhibitors and other therapeutic agents .
Industry: The compound is utilized in the production of liquid crystals and other advanced materials. Its unique chemical properties make it suitable for applications in electronics and materials science .
Mecanismo De Acción
Target of Action
4-Propylphenylboronic acid is primarily used as a reactant in Palladium/carbon-catalyzed Suzuki coupling reactions . The compound’s primary target is the palladium catalyst used in these reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation , where it transfers its organic group from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in Suzuki coupling reactions .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 4-Propylphenylboronic acid participates, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 16401 . It’s also insoluble in water but soluble in organic solvents .
Result of Action
The primary result of 4-Propylphenylboronic acid’s action is the formation of new carbon-carbon bonds through Suzuki coupling reactions . This enables the synthesis of a wide range of biologically and pharmacologically active molecules .
Action Environment
The action of 4-Propylphenylboronic acid is influenced by several environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Additionally, it should be kept away from heat sources and flames . The compound is also classified as an irritant, and thus, appropriate personal protective equipment should be used when handling it .
Análisis Bioquímico
Biochemical Properties
It is known to be used in Suzuki coupling reactions, which are important in the synthesis of various biologically active compounds .
Cellular Effects
As a reactant in the synthesis of various biologically active compounds, it may indirectly influence cellular processes through these compounds .
Molecular Mechanism
It is known to participate in Suzuki coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound (like 4-Propylphenylboronic acid) and a halide under the action of a palladium catalyst .
Temporal Effects in Laboratory Settings
It is known to be used as a reactant in Suzuki coupling reactions, which are typically carried out under controlled laboratory conditions .
Metabolic Pathways
As a reactant in Suzuki coupling reactions, it may indirectly participate in various metabolic pathways through the biologically active compounds that it helps synthesize .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Propylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromopropylbenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of 4-Propylphenylboronic acid .
Industrial Production Methods: In industrial settings, the production of 4-Propylphenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Propylphenylboronic acid primarily undergoes substitution reactions , particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Vinylphenylboronic acid
- Cyclopropylboronic acid
- 4-Butylphenylboronic acid
Uniqueness: 4-Propylphenylboronic acid is unique due to its propyl substituent, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Propiedades
IUPAC Name |
(4-propylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7,11-12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCGYIWOKVWFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399320 | |
| Record name | 4-Propylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134150-01-9 | |
| Record name | (4-Propylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134150-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylphenylboronium acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
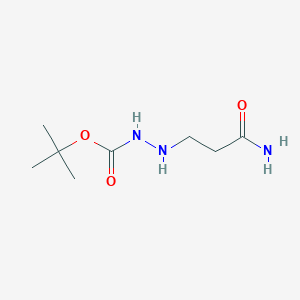

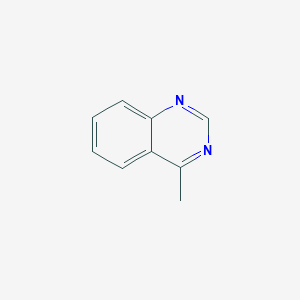
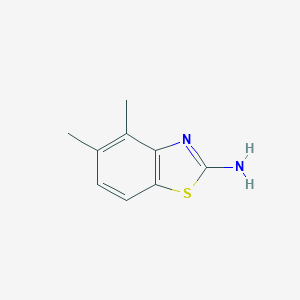
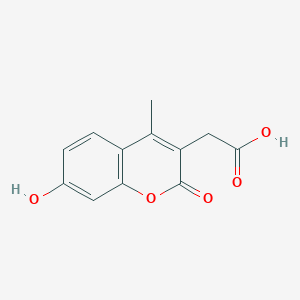
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
